Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate
Description
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate is a pyrimidine derivative featuring three distinct substituents:
- A methyl group at position 2.
- An ethyl ester at position 3.
- An oxolan-2-yl (tetrahydrofuran-2-yl) group at position 4.
Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTHCCYOVGJLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of ethyl cyanoacetate with a suitable oxolan-2-yl derivative under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Differences
- Position 6 Modifications: Oxolan-2-yl (Target Compound): Imparts moderate lipophilicity and stability due to the ether linkage. Dioxaborolan-2-yl : Enables Suzuki-Miyaura cross-coupling for further derivatization. The bulky boronate ester contributes to higher crystallinity (mp 177–178°C). Amino : Enhances nucleophilicity and hydrogen-bonding capacity, useful in drug design. Unsubstituted : Simplifies synthesis but limits functional diversity.
- Position 2 Modifications: Methyl (Target Compound): Provides steric hindrance and electronic stabilization. Trifluoromethyl : Strong electron-withdrawing effect, altering ring electronics and metabolic stability.
Position 4 Modifications :
Physicochemical and Spectroscopic Insights
- Melting Points : The dioxaborolan-2-yl analog exhibits a high melting point (177–178°C), likely due to crystalline packing facilitated by the rigid boronate ester. The oxolane analog is expected to have a lower melting point due to reduced polarity.
- IR Spectroscopy : The carbonyl stretch at 1589.2 cm⁻¹ in is atypical for esters (typically ~1700 cm⁻¹), suggesting conjugation or intermolecular interactions.
- NMR Trends : Aromatic protons in pyrimidine derivatives (e.g., 8.60 ppm in ) are sensitive to substituent electronic effects. Oxolane protons are predicted to resonate at ~4.8 ppm (O-adjacent CH2) and ~1.5–2.1 ppm (CH2 groups).
Biological Activity
Ethyl 2-methyl-6-(oxolan-2-yl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with an ethyl ester group and an oxolane moiety. The presence of these functional groups contributes to its biological activity.
Pharmacological Activities
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Antimicrobial Activity :
- Studies have shown that compounds with a similar structure exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
-
Anti-inflammatory Effects :
- This compound has been evaluated for its anti-inflammatory potential. It may inhibit the NF-kB pathway, which is crucial in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.
-
Anticancer Properties :
- Research indicates that derivatives of pyrimidine compounds can act as inhibitors of cancer cell proliferation. They may target specific kinases involved in cell signaling pathways that regulate growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances lipophilicity and cellular uptake |
| Oxolane ring | Contributes to selectivity for certain targets |
| Ethyl ester | Improves bioavailability |
Case Studies
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In Vitro Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics.
-
In Vivo Studies :
- Animal models have shown that administration of this compound led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
-
Mechanistic Insights :
- Mechanistic studies revealed that this compound might induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
